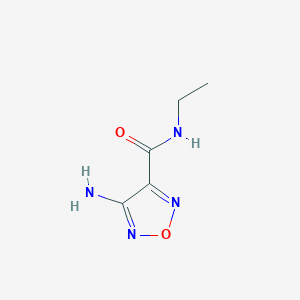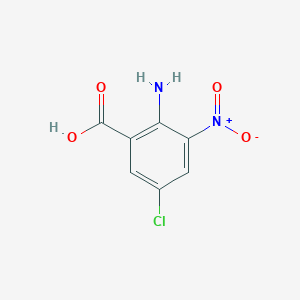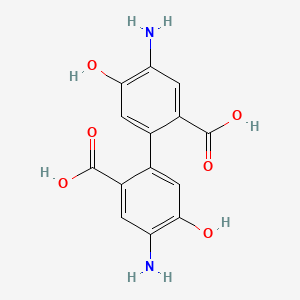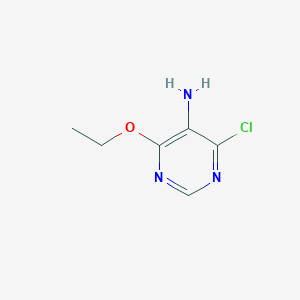
3-Methoxy-5-methylaniline
Overview
Description
3-Methoxy-5-methylaniline is a chemical compound that is commonly used in scientific research applications. This compound is also known as 3-Methyl-5-methoxyaniline or 3-Methoxy-5-methylaniline hydrochloride. It is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.
Scientific Research Applications
Antibacterial Activity
3-Methoxy-5-methylaniline, through its derivatives, has shown potential in antibacterial applications. For instance, the study by Zhi et al. (2005) discusses the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which were found to be potent inhibitors of bacterial DNA polymerase and exhibited significant antibacterial activity against Gram-positive organisms (Zhi et al., 2005).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Assad et al. (2015) synthesized a thiophene derivative incorporating 3-methoxy-5-methylaniline, which demonstrated efficacy as a corrosion inhibitor for zinc metal in hydrochloric acid solutions (Assad et al., 2015).
Ta(V) Complexation
In the realm of catalysis, Garcia et al. (2013) explored the influence of N,O-chelating ligands, including 3-methoxy-5-methylaniline derivatives, on the reactivity of tantalum complexes. This study highlights the application in hydroaminoalkylation reactions, which are key in organic synthesis (Garcia et al., 2013).
Dye Intermediates
Bo (2007) investigated the use of 3-methoxy-5-methylaniline in the synthesis of dye intermediates, specifically in the preparation and characterization of sulfonamide-linked dyes (Bo, 2007).
Photoelectrochemistry
The compound also finds application in photoelectrochemistry. Lindino and Bulhões (1996) studied the electrochemical polymerization of ortho-methylaniline derivatives, including 3-methoxy-5-methylaniline, for use in pH sensor applications (Lindino & Bulhões, 1996).
Reaction Kinetics
Aschmann et al. (2011) conducted a study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, providing insights into the reaction pathways of methoxy-methylated compounds (Aschmann et al., 2011).
Spectroscopy of Polyanilines
Kilmartin and Wright (1999) explored the properties of substituted polyanilines, including poly(3-methoxy-5-methylaniline), through photoelectrochemical and spectroscopic techniques. This study sheds light on the electronic properties of these materials (Kilmartin & Wright, 1999).
properties
IUPAC Name |
3-methoxy-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIMMXOEYEZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212881 | |
| Record name | Methoxymethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylaniline | |
CAS RN |
63460-04-8 | |
| Record name | Methoxymethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxymethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]](/img/structure/B3055162.png)
![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)



![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)

![N-[2-Carboxy-1-(3-nitrophenyl)ethyl]phthalimide](/img/structure/B3055173.png)

